molecular formula C3H5NaO2S B13810596 Sodium thiolactate CAS No. 22535-46-2

Sodium thiolactate

Cat. No.: B13810596
CAS No.: 22535-46-2
M. Wt: 128.13 g/mol
InChI Key: KZLAYICWOGEOSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium thiolactate is a high-purity chemical reagent provided exclusively for Research Use Only (RUO), meaning it is intended for application in laboratory research settings and is not to be used for diagnostic, therapeutic, or personal purposes . RUO products like this are essential tools in scientific investigations, contributing to fundamental research, pharmaceutical development, and the creation of novel diagnostic assays . While similar in manufacture to regulated diagnostic products, RUO products are distinguished by their designated research purpose and are not validated or approved for clinical procedures with human patients . Researchers can utilize this compound in various biochemical and organic synthesis applications. It is incumbent upon the purchasing laboratory to ensure that their use of this RUO product complies with all applicable regulations and is confined to controlled research environments. For more information on the regulations governing Research Use Only products, you can refer to guidance from regulatory bodies such as the U.S. Food and Drug Administration (FDA) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

22535-46-2

Molecular Formula

C3H5NaO2S

Molecular Weight

128.13 g/mol

IUPAC Name

sodium;2-sulfanylpropanoate

InChI

InChI=1S/C3H6O2S.Na/c1-2(6)3(4)5;/h2,6H,1H3,(H,4,5);/q;+1/p-1

InChI Key

KZLAYICWOGEOSV-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])S.[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium Thiolactate and Its Precursors

Classical Synthetic Routes to Thiolactic Acid

The traditional synthesis of thiolactic acid often relies on well-established organic reactions, primarily nucleophilic substitution and methods leveraging the chiral pool.

Nucleophilic Substitution Reactions in Thiolactic Acid Formation

Nucleophilic substitution is a fundamental and widely utilized method for the synthesis of thiolactic acid and its derivatives. ebsco.comyoutube.com This approach typically involves the displacement of a leaving group on an alpha-substituted propionate (B1217596) with a sulfur nucleophile. A common strategy is the reaction of an α-halopropionic acid or its ester with a source of hydrosulfide (B80085) or thiolate ions. libretexts.org For instance, the reaction of 2-chloropropionic acid with a sulfide (B99878) source can yield thiolactic acid. The efficiency and stereochemical outcome of these reactions can be influenced by the choice of reactants, solvent, and reaction conditions. psu.edu

Dynamic resolution of α-bromo esters in nucleophilic substitution reactions with trityl thiol has been successfully employed for the asymmetric preparation of α-mercapto carboxylic acid derivatives. researchgate.net This method can achieve high diastereomeric ratios, especially when the α-bromo esters are allowed to equilibrate before the addition of the sulfur nucleophile. researchgate.net

Reactant 1Reactant 2ProductReaction Type
α-halopropionic acid/esterSulfur nucleophile (e.g., NaSH)Thiolactic acidNucleophilic Substitution
α-bromo esterTrityl thiolα-mercapto carboxylic acid derivativeAsymmetric Nucleophilic Substitution

Chiral Pool Synthesis Approaches for Enantiomerically Pure Thiolactic Acid

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials to synthesize target molecules with defined stereochemistry. numberanalytics.comstudysmarter.co.uk For the synthesis of enantiomerically pure thiolactic acid, natural amino acids or hydroxy acids serve as excellent chiral precursors. uvic.ca

One established method involves the conversion of enantiomerically pure α-amino acids or α-hydroxy esters into α-halogeno acids with retention of configuration, followed by a nucleophilic substitution with a thiolate that proceeds with inversion of configuration. psu.edu For example, starting from the readily available and inexpensive ethyl (S)-lactate, both (R)- and (S)-thiolactic acids can be prepared. psu.edu This methodology provides access to enantiomerically pure thiols which are valuable for applications such as the formation of self-assembled monolayers on gold surfaces where the chirality can influence the macroscopic properties of the layer. psu.edu

Another approach utilizes L-aspartic acid as a synthetic equivalent to an asymmetric 1,3-dicarbonyl fragment, which can be elaborated into various chiral building blocks, including precursors to thiolactic acid. researchgate.net The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is also a common strategy in chiral pool synthesis. uvic.ca

Contemporary Methods for Sodium Thiolactate Preparation

Modern synthetic chemistry offers more direct and refined methods for the preparation of this compound, focusing on efficiency, stereoselectivity, and sustainability.

Direct Deprotonation Strategies

The most straightforward method for preparing this compound is the direct deprotonation of thiolactic acid. edu.krd This acid-base reaction is typically carried out by treating thiolactic acid with a suitable sodium base, such as sodium hydroxide (B78521) or sodium methoxide. researchgate.netthieme-connect.com The reaction of thiolactic acid with sodium hydroxide in an appropriate solvent, like ethanol (B145695), readily yields the disodium (B8443419) salt of thiolactic acid. researchgate.net This method is simple and efficient for generating the salt for subsequent reactions, such as the synthesis of more complex ligands. edu.krdresearchgate.netasianpubs.org

Thiolactic AcidBaseProduct
HSCH(CH₃)COOHNaOHNaSCH(CH₃)COONa
HSCH(CH₃)COOHNaOCH₃NaSCH(CH₃)COONa

Novel Catalytic and Stereoselective Synthesis Methods (e.g., asymmetric thiocarbonylation)

Recent advancements in catalysis have led to the development of novel and highly stereoselective methods for the synthesis of thioesters and related sulfur-containing compounds. Asymmetric thiocarbonylation has emerged as a promising technique. researchgate.net Palladium-catalyzed asymmetric thiocarbonylation of prochiral 1,3-dienes can produce optically enriched β,γ-unsaturated thiol esters with good enantioselectivities. researchgate.net While not a direct synthesis of this compound, these thioesters can serve as precursors.

Furthermore, palladium-catalyzed cascade Heck-type cyclization and carbonylation reactions have been developed for synthesizing functionalized thioesters using arylsulfonyl chlorides as an odorless sulfur source. rsc.org Nickel-catalyzed thiocarbonylation of arylboronic acids with sulfonyl chlorides also provides a route to a broad range of thioesters. organic-chemistry.org These catalytic methods offer advantages in terms of efficiency and functional group tolerance. rsc.orgorganic-chemistry.org

More broadly, the field of catalytic stereoselective synthesis is rapidly expanding, with developments in areas like hypervalent iodine-based chiral auxiliaries and synergistic photoredox-pyridoxal radical biocatalysis offering new avenues for creating chiral molecules. rsc.orgnih.govchemrxiv.org While direct applications to this compound synthesis may still be under development, these cutting-edge techniques hold significant potential for future innovations.

Green Chemistry Approaches in Thiolactate Synthesis

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly influencing synthetic methodologies. acs.orgnih.gov In the context of thiolactate synthesis, this translates to the development of more environmentally benign processes.

One area of focus is the use of greener solvents and reaction conditions. For example, the synthesis of thioesters from carboxylic acids and thiols has been achieved in water as a solvent, which is an environmentally friendly alternative to traditional organic solvents. researchgate.net Another approach involves mechanochemistry, where reactions are carried out by grinding or milling, often in the absence of a solvent or with minimal amounts. nih.gov

Biocatalysis represents a significant green chemistry approach, utilizing enzymes to perform chemical transformations with high specificity and under mild conditions. utdallas.edu For instance, enzymatic processes have been successfully implemented in the industrial synthesis of semi-synthetic antibiotics, avoiding the need for protecting groups and reducing waste. acs.org While specific biocatalytic routes to this compound are not yet widely reported, the potential for developing such methods from precursors like lactic acid, which can be produced via fermentation, is an active area of research. mdpi.com The use of renewable feedstocks and biocatalytic steps aligns well with the goals of green chemistry. mdpi.com

Synthesis of Advanced Thiolactate Derivatives for Specialized Research

Advanced derivatives of this compound are synthesized to create specialized ligands and chiral scaffolds for various research applications, including the formation of complex coordination polymers and asymmetric synthesis. These derivatives often involve the modification of the core thiolactate structure to introduce new functional groups or to build larger, more complex molecules.

Thiolactate Esters and Amides

The synthesis of thiolactate esters and amides introduces new functional groups that can alter the electronic and steric properties of the thiolactate molecule, making them versatile building blocks in organic synthesis. These derivatives are often prepared through standard esterification and amidation reactions.

One common approach to forming esters and amides is the activation of the carboxylic acid group of a precursor, followed by reaction with an alcohol or amine. researchgate.net For instance, a carboxylic acid can be converted to a more reactive species like an acyl chloride or anhydride (B1165640), which then readily reacts with a nucleophile. researchgate.net Another method involves the use of coupling agents that facilitate the direct formation of ester or amide bonds from the carboxylic acid and the corresponding alcohol or amine under mild conditions. nih.gov

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems for these transformations. For example, novel nickel-catalyzed methods have been developed for the synthesis of thioesters, esters, and amides from aryl iodides. rsc.org Photocatalytic methods have also emerged, allowing for the modular synthesis of α-arylated carboxylic acids, esters, and amides through a triple C–F bond cleavage of methyltrifluorides. rsc.org These modern techniques offer high yields and broad substrate scope under mild reaction conditions. rsc.orgrsc.org

Table 1: Selected Synthetic Methods for Esters and Amides

MethodCatalyst/ReagentKey Features
Direct Esterification/AmidationCoupling Agents (e.g., DCC, EDC)Mild reaction conditions, direct formation of bonds. researchgate.net
Nickel-Catalyzed CarbonylationNiCl2/Cr(CO)6Efficient synthesis from aryl iodides under ligand-free conditions. rsc.org
Photocatalytic SynthesisOrganophotocatalystMulticomponent synthesis via C-F bond activation at room temperature. rsc.org
Ruthenium-Catalyzed AmidationRuthenium-Pincer ComplexEnvironmentally benign, proceeds under neutral conditions with liberation of H2. nih.gov

Polymeric Thiolactate Ligands (e.g., 1,1,2,2-tetrakis(this compound) ethylene)

Polymeric thiolactate ligands are of significant interest due to their ability to form stable complexes with a variety of metal ions. A notable example is 1,1,2,2-tetrakis(this compound) ethylene (B1197577), a polytopic ligand capable of coordinating to multiple metal centers.

The synthesis of this ligand involves the reaction of the disodium salt of thiolactic acid with tetrachloroethylene (B127269). edu.krd This reaction is typically carried out in a 4:1 molar ratio of the dithis compound to tetrachloroethylene in an ethanol solvent. edu.krd The disodium salt of thiolactic acid is prepared in situ by reacting thiolactic acid with two equivalents of sodium hydroxide in ethanol. The subsequent reaction with tetrachloroethylene proceeds via a substitution reaction to yield the final polymeric ligand. isca.me This ligand can act as a tetradentate or even an octadentate ligand, coordinating to metal ions through both the sulfur and oxygen atoms of the thiolactate moieties. isca.me

These polymeric ligands are instrumental in the synthesis of di- and tetranuclear metal complexes. edu.krdisca.me The resulting coordination polymers have potential applications in catalysis and materials science. rsc.org The ability to tune the properties of these materials by varying the metal ion and the ligand structure makes them a subject of ongoing research. xmu.edu.cnmdpi.com

Chiral Thiolactate Scaffolds and Auxiliaries

Chiral thiolactate scaffolds and auxiliaries are crucial tools in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. york.ac.uk A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. york.ac.uk

The synthesis of these scaffolds often starts from naturally occurring chiral molecules like amino acids or terpenes. nih.gov In the context of thiolactates, a chiral thiol can be used to introduce the desired stereochemistry. The development of new chiral ligands and scaffolds is an active area of research, with a focus on creating structures that offer high levels of stereochemical control in a variety of reactions. sfu.caumich.edu

For example, chiral auxiliaries have been successfully used in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net The chiral auxiliary provides a steric and electronic bias that favors the formation of one diastereomer over the other. researchgate.net Recent developments include the use of thiosugars as both a directing group and a chiral source in palladium-catalyzed asymmetric C-H activation to generate complex thioglycoside atropisomers. nih.gov The design of new axially chiral scaffolds is also a promising area for developing novel bioactive compounds. ntu.edu.sg

Table 2: Examples of Chiral Auxiliaries and Their Applications

Chiral Auxiliary TypeApplication in Asymmetric SynthesisKey Features
OxazolidinonesAlkylation and Aldol Reactions researchgate.netHigh diastereoselectivity, removable under mild conditions. wikipedia.org
CamphorsultamVarious C-C bond forming reactionsDerived from naturally occurring camphor, provides excellent stereocontrol. researchgate.net
PseudoephedrineAlkylation of enolatesCan be used to synthesize chiral carboxylic acids, aldehydes, and ketones. wikipedia.org
Thiosugar-basedAsymmetric C-H activationActs as both a directing group and a chiral source. nih.gov

Reactivity and Reaction Mechanisms Involving Sodium Thiolactate

Nucleophilic Reactivity of the Thiolate Moiety

The primary mode of reactivity for sodium thiolactate is centered on the potent nucleophilicity of its thiolate anion (CH₃CH(S⁻)COO⁻Na⁺). The sulfur atom, bearing a negative charge and possessing accessible lone pairs of electrons, readily attacks electron-deficient centers, making it a versatile reagent in organic synthesis.

Addition-Elimination Reactions with Electrophilic Centers (e.g., anhydrides)

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The thiolate anion attacks a carbonyl carbon of the acid anhydride (B1165640), breaking the C=O π bond and forming a tetrahedral intermediate. saskoer.ca

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl π bond is reformed, leading to the cleavage of the C-O bond and the departure of a stable carboxylate leaving group. chemistry.coachsaskoer.ca

This reaction pathway is analogous to the aminolysis or alcoholysis of anhydrides. libretexts.org The use of a base is often recommended in similar reactions to neutralize any acidic byproducts, though the carboxylate leaving group formed from an anhydride is itself basic. libretexts.org

Table 1: Reactivity of Thiolates with Various Electrophiles
ElectrophileGeneral StructureRelative ReactivityProduct with Thiolate (R-S⁻)
Acyl ChlorideR'-COClVery HighThioester (R'-COSR)
Acid Anhydride(R'-CO)₂OHighThioester (R'-COSR)
EsterR'-COOR"ModerateThioester (R'-COSR)
AmideR'-CONH₂LowNo Reaction (typically)

Redox Chemistry of Thiolates in Homogeneous Systems

The thiol group is redox-active and can undergo oxidation-reduction reactions. atlanticoer-relatlantique.ca In homogeneous systems, the most common redox reaction for thiols and thiolates is their oxidation to form disulfides. This process involves the formation of a sulfur-sulfur bond between two thiolate molecules, with a corresponding loss of electrons (oxidation). atlanticoer-relatlantique.ca

Oxidation: 2 R-S⁻ → R-S-S-R + 2 e⁻

Conversely, disulfides can be reduced back to two equivalents of the corresponding thiol or thiolate. This gain of electrons (reduction) breaks the S-S bond.

Reduction: R-S-S-R + 2 e⁻ → 2 R-S⁻

These redox transformations are central to many biological processes and have applications in synthetic chemistry. Research has also shown that thiolactate can act as a ligand in the formation of metal complexes, such as with gold(III), where the redox properties of the resulting complex are of interest for applications in catalysis and material science. researchgate.net The ability of transition metals to exist in various oxidation states facilitates their role in catalyzing redox reactions involving thiolates. savemyexams.com

Stereochemical Aspects of Thiolactate Reactions

This compound is a chiral molecule, existing as two enantiomers: (R)-sodium thiolactate and (S)-sodium thiolactate. This chirality can significantly influence the stereochemical outcome of its reactions.

Enantioselective Transformations

Enantioselective synthesis refers to a chemical reaction that preferentially forms one enantiomer over the other. ethz.ch When an enantiomerically pure form of this compound is used as a reagent or catalyst, it can induce asymmetry in the product. In reactions with a prochiral substrate (a molecule that can be converted from achiral to chiral in a single step), the chiral thiolactate can create a diastereomeric transition state. One transition state may be energetically favored over the other, leading to the formation of one product enantiomer in excess.

For instance, the addition of enantiopure this compound to a prochiral α,β-unsaturated carbonyl compound could proceed with facial selectivity, resulting in a chiral thioester product with a high enantiomeric excess (ee). Such transformations are fundamental in modern organic synthesis for producing optically active molecules. researchgate.netbeilstein-journals.orgnih.gov

Diastereoselective Control in Thiolactate-mediated Reactions

Diastereoselectivity describes the preferential formation of one diastereomer over another in a chemical reaction. numberanalytics.com This occurs when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. The existing chirality in the substrate can influence the direction of attack of the incoming reagent, leading to diastereomeric products in unequal amounts.

When this compound reacts with a substrate that is itself chiral, the interaction leads to the formation of products that are diastereomers. The diastereoselectivity of the reaction is influenced by factors such as the inherent stereochemistry of the reactants and the reaction conditions (e.g., solvent, temperature). numberanalytics.com For example, the SN2 reaction of (R)-sodium thiolactate with a chiral alkyl halide, such as (R)-2-bromobutane, would produce two diastereomers, (R,S)-2-(lactoylthio)butane and (S,S)-2-(lactoylthio)butane, potentially in a non-equimolar ratio due to the different energies of the competing diastereomeric transition states. The ability to control the formation of a specific diastereomer is crucial for the synthesis of complex molecules with multiple stereocenters. numberanalytics.comwilliams.edu

Reaction Kinetics and Mechanistic Pathways of Thiolactate-involved Processes

The reactivity of this compound is centered around its sulfhydryl group, which participates in various reactions, including nucleophilic substitutions, radical processes, and thiol-disulfide exchanges. The kinetics and mechanisms of these reactions are influenced by factors such as the nature of the reactants, solvent, and the presence of catalysts.

Nucleophilic Substitution Reactions:

In nucleophilic substitution reactions, the thiolactate anion acts as a nucleophile, attacking an electrophilic center and displacing a leaving group. ibchem.com The reaction of the disodium (B8443419) salt of thiolactic acid with 1,4-dichlorobutane (B89584) to form bis-(1,4-sodium thiolactate)butane is an example of a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net In this type of mechanism, the rate of reaction is dependent on the concentration of both the alkyl halide and the nucleophile. edubull.com

The general mechanism for an SN2 reaction involves the backside attack of the nucleophile on the carbon atom bearing the leaving group. ibchem.com This concerted process proceeds through a high-energy transition state where the carbon atom is simultaneously bonded to both the incoming nucleophile and the outgoing leaving group. ibchem.com

Radical Reactions:

This compound can also be involved in radical-mediated processes. The thiol group can be converted into a thiyl radical (RS•), which is a key intermediate in many reactions. nih.gov For instance, in thiol-ene "click" chemistry, a thiyl radical, generated through initiation by light or a redox process, adds across a carbon-carbon double bond. nih.govresearchgate.net This propagation step is highly efficient, leading to the formation of a thioether. nih.gov

Studies on the reaction of pyruvate (B1213749) under simulated hydrothermal vent conditions have shown that thiolactate can be converted to thiolactate disulfide. pnas.orgpnas.org The involvement of thiyl radicals in this process is supported by experiments where the addition of radical promoters increased the yield of the disulfide. pnas.orgpnas.org

Thiol-Disulfide Exchange:

Thiol-disulfide exchange is a crucial reaction in biological systems and is a key feature of thiolactate chemistry. nih.gov This reaction involves the attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide and a new thiolate. nih.gov The mechanism is generally considered to be an SN2-type substitution at the sulfur atom. nih.gov

The kinetics of thiol-disulfide exchange can be influenced by the presence of metal ions. For example, zinc(II) and gold(I) have been shown to alter the kinetics of thiolate-disulfide exchange reactions. umaine.edu The rates of these metal-assisted reactions are often faster in solvents with high dielectric constants. umaine.edu The reaction between a metal thiolate and a disulfide proceeds via a second-order rate law, being first order in both the metal thiolate and the disulfide. umaine.edu

Oxidation Reactions:

The sulfhydryl group of thiolactic acid is readily oxidized. For instance, its reaction with chromium(VI) results in the formation of the corresponding disulfide. ubbcluj.ro Kinetic studies of this reaction have revealed the formation of an S-bonded Cr(VI)-thiolactate intermediate, which is then followed by a slower redox process to yield the final products. ubbcluj.ro The rate of this reaction shows a complex dependence on both the substrate and hydrogen ion concentrations. ubbcluj.ro

Interactive Data Table: Factors Affecting Thiol-Disulfide Exchange Rate

The following table summarizes the effect of different factors on the rate of thiol-disulfide exchange reactions involving thiolates.

FactorEffect on Reaction RateMechanistic Implication
Metal Ion Presence (e.g., Zn(II), Au(I)) Can accelerate the reaction rate. umaine.eduMetal ions can act as Lewis acids, activating the disulfide bond towards nucleophilic attack. umaine.edu
Solvent Dielectric Constant Higher dielectric constant solvents can increase the rate of metal-assisted exchange. umaine.eduStabilization of charged intermediates or transition states in polar solvents. umaine.edu
Force Applying mechanical force can increase the rate of disulfide bond reduction. researchgate.netForce can lower the activation energy barrier for the reaction. researchgate.net
Concentration of Reactants The rate is typically first order with respect to both the thiolate and the disulfide. umaine.eduresearchgate.netConsistent with a bimolecular reaction mechanism (SN2 at sulfur). umaine.eduresearchgate.net

Interactive Data Table: Kinetic Data for Metal-Assisted Thiolate-Disulfide Exchange

This table presents example rate constants for a metal-assisted thiol-disulfide exchange reaction in different solvents. The reaction is between a gold(I) thiolate and a disulfide. umaine.edu

SolventDielectric Constant (approx.)Rate Constant (M⁻¹s⁻¹)
Tetrahydrofuran-d8 (THF-d8)7.69.61 x 10⁻⁴
Dichloromethane-d2 (CD₂Cl₂)9.1-
Acetone-d621-
Acetonitrile-d3 (CD₃CN)38-
Dimethylformamide-d7 (DMF-d7)37-
Dimethyl sulfoxide-d6 (DMSO-d6)473.36

Note: The rate constants are for the reaction of Ph₃PAuSR with (O₂NC₆H₄S)₂. umaine.edu Dashes indicate data not provided in the source.

Coordination Chemistry of the Thiolactate Ligand

Thiolate as a Ligand in Transition Metal Complexes

Thiolates (RS⁻), the conjugate bases of thiols (RSH), are significant ligands in coordination chemistry. wikipedia.org Their ability to coordinate with transition metals is a key aspect of their chemical behavior.

The coordination of thiolactate to metal centers can result in the formation of both mononuclear and polynuclear complexes.

Mononuclear Complexes : In these compounds, a single metal ion is coordinated by one or more thiolactate ligands. britannica.combritannica.com The specific coordination number and geometry depend on the metal ion, the stoichiometry of the reaction, and the presence of other ligands. asianpubs.orgresearchgate.net For instance, gold(III) has been shown to form mononuclear complexes with thiolactate, such as Na[Au(SCH₃CHCOO)₂]. researchgate.net Similarly, transition metals like Co(II), Ni(II), and Cu(II) can form mononuclear chelates with derivatives of thiolactic acid. asianpubs.org

Polynuclear Complexes : Thiolactate can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. britannica.com This bridging can occur through the sulfur atom of the thiolate group. wikipedia.org The formation of polynuclear complexes is often observed in reactions involving thiol-containing ligands. edu.krd For example, di- and tetranuclear complexes of various transition metals have been synthesized using a tetrakis(sodium thiolactate) ethylene (B1197577) ligand. edu.krd The formation of polynuclear species has also been suggested in the Zn²⁺-thiolactic acid system. researchgate.net

A study on gold(III) complexes with a bis-(1,4-sodiumthiolactate) butane (B89635) ligand reported the formation of both mono- and dinuclear complexes depending on the ligand-to-metal molar ratio. researchgate.net

The Hard and Soft Acid-Base (HSAB) theory is a valuable framework for understanding the coordination preferences of ligands like thiolactate. numberanalytics.comwikipedia.org This theory classifies acids (metal ions) and bases (ligands) as either "hard" or "soft". wikipedia.orglibretexts.org

Hard acids are typically small, highly charged, and not easily polarizable. wikipedia.orglibretexts.org

Soft acids are larger, have a lower charge, and are more polarizable. wikipedia.orglibretexts.org

Hard bases are small, highly electronegative, and not easily polarizable. wikipedia.org

Soft bases are larger, less electronegative, and more polarizable. wikipedia.org

The fundamental principle of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. numberanalytics.comwikipedia.org

Thiolates (RS⁻) are classified as soft bases due to the polarizability of the sulfur atom. wikipedia.org The carboxylate group (-COO⁻) of thiolactate, on the other hand, is a hard base. This dual nature allows thiolactate to coordinate with a wide range of metal ions.

The soft sulfur end of the thiolactate ligand will preferentially coordinate with soft metal ions like Au(III), Hg(II), and Cd(II). wikipedia.orgresearchgate.netedu.krd The hard oxygen atoms of the carboxylate group will favor coordination with hard metal ions such as Fe(III), Co(II), and Ni(II). asianpubs.org This principle helps predict the stability and nature of the resulting metal-ligand bonds. numberanalytics.com

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. hooghlywomenscollege.ac.in Ligands can be classified as monodentate, bidentate, or polydentate. libretexts.org Chelation is the formation of a ring structure when a polydentate ligand binds to a metal ion. wikipedia.org

Thiolactate, with its thiol and carboxylate groups, can exhibit different chelation modes and denticities:

Bidentate Chelation : Thiolactate can act as a bidentate ligand, coordinating to a metal center through both the sulfur atom of the thiolate and one of the oxygen atoms of the carboxylate group. researchgate.netresearchgate.net This forms a stable five-membered chelate ring. researchgate.net This mode of coordination has been observed in various transition metal complexes. asianpubs.org

Higher Denticity Ligands : By synthesizing more complex molecules containing multiple thiolactate units, ligands with higher denticities can be created. For example, a ligand named 1,1,2,2-tetrakis(this compound) ethylene was synthesized and used to form di- and tetranuclear complexes with several transition metals, indicating its potential to act as a polydentate ligand, possibly with octadentate character if all donor sites are utilized. edu.krd Another example is the bis-(1,4-sodiumthiolactate) butane ligand, which can form dinuclear complexes, suggesting it can act as a tetradentate ligand bridging two metal centers. researchgate.net

The ability of thiolactate and its derivatives to form chelate complexes enhances the stability of the resulting metal complexes, a phenomenon known as the chelate effect. libretexts.orgwikipedia.org

Structural Elucidation of Thiolactate Metal Complexes

The determination of the three-dimensional arrangement of atoms in thiolactate metal complexes is crucial for understanding their properties and reactivity.

The coordination of thiolactate and its derivatives to metal centers can lead to various geometric arrangements. The final geometry is influenced by factors such as the coordination number of the metal ion, its electronic configuration, and the steric and electronic properties of the ligands. numberanalytics.comscienceready.com.au

Tetrahedral Geometry : This geometry is common for four-coordinate complexes. libretexts.org For example, di- and tetranuclear complexes of Co(II), Ni(II), Cu(II), Zn(II), and Hg(II) with 1,1,2,2-tetrakis(this compound) ethylene have been reported to exhibit tetrahedral geometry around the metal ions. edu.krd

Square Planar Geometry : This is another common geometry for four-coordinate complexes, particularly for d⁸ metal ions like Au(III) and Pt(II). libretexts.orgnumberanalytics.com Gold(III) complexes with thiolactate and bis-(1,4-sodiumthiolactate) butane have been shown to have a square planar geometry around the Au(III) ion. researchgate.netresearchgate.net

Octahedral Geometry : This geometry is typical for six-coordinate complexes. uni-siegen.de Magnetic studies of Co(II), Ni(II), and Cu(II) complexes with thiolactic anilide and thiolactic p-toluidide have suggested an octahedral symmetry. asianpubs.org

The table below summarizes the geometric arrangements found in some reported thiolactate metal complexes.

Metal IonLigandNuclearityGeometry
Co(II), Ni(II), Cu(II)Thiolactic anilide, Thiolactic p-toluidideMononuclearOctahedral asianpubs.org
Au(III)Thiolactate, bis-(1,4-sodiumthiolactate) butaneMononuclear, DinuclearSquare Planar researchgate.net
Co(II), Ni(II), Cu(II), Zn(II), Hg(II)1,1,2,2-Tetrakis(this compound) ethyleneDinuclear, TetranuclearTetrahedral edu.krd

The coordination geometry of metal complexes is significantly influenced by both steric and electronic factors. numberanalytics.comnumberanalytics.com

Steric Factors : Steric hindrance arises from the spatial arrangement and size of the ligands around the metal center. numberanalytics.com Bulky ligands can force a complex to adopt a less crowded geometry. numberanalytics.com For instance, a complex that might otherwise be octahedral could be forced into a tetrahedral or square planar arrangement to accommodate large ligands. numberanalytics.com The size of the metal ion itself also plays a role; larger metal ions can accommodate a higher coordination number. libretexts.org

Electronic Factors : The electronic configuration of the metal ion is a primary determinant of coordination geometry. numberanalytics.com For example, metal ions with a d⁸ electron configuration, such as Au(III), often favor a square planar geometry. researchgate.netnumberanalytics.com The ligand field theory helps explain how the interaction between the metal d-orbitals and the ligand orbitals influences the geometry and stability of the complex. numberanalytics.com The nature of the ligand, specifically its ability to donate or accept electrons, also impacts the electronic structure and, consequently, the geometry of the complex. numberanalytics.com

Metal-Ligand Cooperation in Catalytic Systems involving Thiolates

Metal-ligand cooperation (MLC) is a phenomenon in which both the metal center and the ligand actively participate in bond activation and formation during a catalytic cycle. nih.govnih.gov This synergistic interaction can lead to enhanced catalytic activity and selectivity compared to systems where the ligand is merely a spectator. nih.govnih.gov Thiolate ligands, including thiolactates, have emerged as effective participants in MLC-based catalysis. nih.govnih.gov

In many MLC systems, the ligand undergoes reversible structural changes, such as dearomatization/aromatization, which facilitates substrate activation. nih.govnih.govmdpi.com For instance, pincer-type complexes featuring a pyridine (B92270) core have been extensively studied for their ability to activate strong covalent bonds through the reversible dearomatization and aromatization of the pyridine ring. nih.govnih.gov

A significant advancement in MLC is the concept of the "transient cooperative ligand" (TCL). nih.govnih.gov Unlike traditional cooperative ligands that remain permanently bound to the metal center, a TCL can reversibly coordinate to the metal. nih.govnih.gov Thiols and by extension thiolates are excellent examples of TCLs. nih.govnih.gov They can be introduced in situ to a catalytic system, where they coordinate to the metal and engage in MLC to promote bond activation. nih.govnih.gov The lability of the metal-thiolate bond allows for the coexistence of multiple catalytic species in solution—the original catalyst and the thiol-adduct—which can lead to enhanced activity, inhibition, or even divergent reactivity pathways. nih.govnih.gov

Ruthenium and manganese complexes, in particular, have demonstrated remarkable catalytic activity in hydrogenation and dehydrogenation reactions when coupled with thiolate ligands in an MLC framework. rsc.orgrsc.orgnih.govbeilstein-journals.org The thiolate ligand can cooperate with the metal center to heterolytically cleave H₂, a key step in many hydrogenation processes. nih.gov This cooperative approach has been successfully applied to the reduction of a variety of functional groups, showcasing the potential of thiolate ligands in designing highly efficient and tunable catalytic systems. rsc.orgnih.govbeilstein-journals.org The ability to easily modify the electronic and steric properties of the thiol ligand provides a straightforward method for tuning the catalytic performance. nih.govnih.gov

Spectroscopic and Magnetic Characterization of Thiolactate Complexes

The coordination of the thiolactate ligand to a metal center induces changes in its spectroscopic and magnetic properties. These changes provide valuable information about the coordination mode, the geometry of the complex, and the electronic structure of the metal ion.

Infrared Spectroscopy (FTIR)

Infrared spectroscopy is a powerful tool for probing the coordination of the thiolactate ligand. The coordination to a metal ion is typically evidenced by shifts in the characteristic vibrational frequencies of the thiol and carboxylate groups.

A key indicator of coordination through the sulfur atom is the disappearance of the ν(S-H) stretching band, which is typically observed in the free ligand (thiolactic acid) around 2555 cm⁻¹. dergipark.org.tr Upon deprotonation and coordination, this band is absent in the spectra of the metal complexes. dergipark.org.tr

The coordination of the carboxylate group can be monitored by the positions of the asymmetric (ν_as_(COO⁻)) and symmetric (ν_s_(COO⁻)) stretching vibrations. The separation between these two bands (Δν = ν_as_ - ν_s_) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

Furthermore, the formation of new bands at lower frequencies can be attributed to the metal-ligand vibrations, such as ν(M-S) and ν(M-O). For instance, in some gold(III) thiolactate complexes, new bands appearing in the 356-370 cm⁻¹ range have been tentatively assigned to the ν(Au-S) stretching vibration. researchgate.net

Compound/Complexν(C=O) (cm⁻¹)ν(S-H) (cm⁻¹)ν(M-S) (cm⁻¹)Reference
Thiolactic Acid (Free Ligand)~1710~2555- dergipark.org.tr
Au(III) Thiolactate Complexes-absent356-370 researchgate.net
Cd(PDT)Ni(CN)₄ (PDT = 1,5-pentanedithiol)-absent- dergipark.org.tr
Co(PDT)Ni(CN)₄ (PDT = 1,5-pentanedithiol)-absent- dergipark.org.tr
BSA-Ag⁺ Complex (Amide I band shift)1650, 1660-- mdpi.com
BSA-Ru³⁺ Complex (Amide I band shift)1651, 1660-- mdpi.com

Note: This table includes data from related thiol-containing ligands to illustrate typical spectroscopic changes upon coordination.

UV-Vis Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the complex, which can help in determining the coordination geometry around the metal ion. The spectra of thiolactate complexes typically show bands arising from intra-ligand transitions, ligand-to-metal charge transfer (LMCT) transitions, and d-d transitions.

For example, studies on gold(III) complexes with thiolactate and related ligands indicate a square planar geometry around the Au(III) ion. researchgate.net Their electronic spectra in dimethylformamide (DMF) show bands that are consistent with this geometry. researchgate.net The intense absorptions are often due to charge transfer transitions, specifically from the sulfur ligand to the gold(III) center (S→Au LMCT). researchgate.net

In the case of other transition metals, the d-d transitions are often weak and can be used to deduce the geometry of the complex. For instance, the position and number of d-d bands for Ni(II) or Cu(II) complexes can distinguish between octahedral, tetrahedral, or square planar environments.

Complexλ_max (nm)AssignmentGeometryReference
[Cu(TLA)₂·2H₂O] (TLA = Thiolactic Anilide)-d-d transitionsDistorted Octahedral asianpubs.org
[Ni(TLA)₂·2H₂O] (TLA = Thiolactic Anilide)-d-d transitionsDistorted Octahedral asianpubs.org
Au(III) Thiolactate Complexes-LMCT (S→Au)Square Planar researchgate.net
Co(II) triazole-thiol complex656, 557⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P)Octahedral researchgate.net

Note: This table includes data from related thiol-containing ligands to illustrate typical spectroscopic features.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex, which in turn provides information about the oxidation state and the spin state (high-spin or low-spin) of the metal ion. libretexts.org This information is vital for understanding the electronic structure and geometry of the complex.

Many transition metal complexes with thiolactate ligands are paramagnetic due to the presence of unpaired d-electrons. libretexts.org The effective magnetic moment (μ_eff_) can be calculated from the measured magnetic susceptibility and is often compared to the spin-only value to determine the number of unpaired electrons.

For example, copper(II) complexes with thiolactic anilide have been reported to have magnetic moments around 1.84-1.88 B.M., which is indicative of one unpaired electron in a distorted octahedral geometry. asianpubs.org Nickel(II) complexes with similar ligands show magnetic moments around 3.0-3.1 B.M., consistent with two unpaired electrons in an octahedral environment. asianpubs.org In contrast, complexes of d¹⁰ ions like Zn(II) and Hg(II), or square planar d⁸ ions like Au(III), are typically diamagnetic as they contain no unpaired electrons. researchgate.netasianpubs.orglibretexts.org

ComplexMetal IonMagnetic Moment (μ_eff in B.M.)Number of Unpaired ElectronsGeometryReference
[Cu(TLA)₂·2H₂O] (TLA = Thiolactic Anilide)Cu(II)1.841Distorted Octahedral asianpubs.org
[Cu(TLPT)₂·2H₂O] (TLPT = Thiolactic p-Toluidide)Cu(II)1.881Distorted Octahedral asianpubs.org
[Ni(TLA)₂·2H₂O] (TLA = Thiolactic Anilide)Ni(II)3.12Distorted Octahedral asianpubs.org
[Ni(TLPT)₂·2H₂O] (TLPT = Thiolactic p-Toluidide)Ni(II)3.02Distorted Octahedral asianpubs.org
Au(III) Thiolactate ComplexesAu(III)Diamagnetic0Square Planar researchgate.net
Hg(II), Pb(II), Ag(I) Thiolactate ComplexesHg(II), Pb(II), Ag(I)Diamagnetic0- asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Analysis

NMR spectroscopy is an indispensable tool for the characterization of diamagnetic thiolactate complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the structure of the ligand and how it changes upon coordination to a metal center.

In the ¹H NMR spectrum of a thiolactate ligand, one can observe signals for the methyl, methine, and thiol protons. Upon coordination to a metal, the chemical shifts of the protons adjacent to the donor atoms (sulfur and carboxylate) are expected to change. For example, in a study of a bis-(1,4-sodium thiolactate)butane ligand and its Au(III) complexes, the ¹H NMR spectrum of the free ligand showed a singlet for the methyl protons at 1.56 ppm and a multiplet for the S-CH-COO⁻ protons at 5.46 ppm. researchgate.net In the corresponding gold(III) complex, the methyl proton signal shifted to 1.52 ppm. researchgate.net The absence of a signal for the carboxylic acid proton confirms its deprotonation. researchgate.net

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the thiolactate ligand. bhu.ac.in The chemical shifts of the carbonyl carbon and the carbon atoms adjacent to the sulfur and carboxylate groups are particularly sensitive to coordination. Shifts in these signals upon complexation provide strong evidence for the involvement of these functional groups in bonding to the metal ion. researchgate.net

Compound/ComplexNucleusChemical Shift (δ, ppm)AssignmentReference
bis-(1,4-sodium thiolactate)butane (Ligand)¹H1.56 (s)-CH₃ researchgate.net
¹H2.8 (m)-CH₂-S- researchgate.net
¹H5.46 (m)S-CH-COO⁻ researchgate.net
Au(III) complex of bis-thiolactate ligand¹H1.52 (s)-CH₃ researchgate.net
General Aliphatic Carbons¹³C10-40Aliphatic C bhu.ac.in
General Carboxylate Carbons (RCOOH, RCOOR)¹³C170-180C=O bhu.ac.in

Note: This table includes data from related thiol-containing ligands to illustrate typical spectroscopic changes upon coordination.

Computational and Theoretical Studies of Sodium Thiolactate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. wikipedia.org These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and other related properties. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. pitt.edu It has been applied to study various thiol-containing molecules. mdpi.com DFT calculations are instrumental in determining thermodynamic descriptors and global descriptors of chemical activity, such as ionization potential, electron affinity, and chemical hardness. mdpi.com

Studies on related thiol compounds demonstrate that DFT, often using functionals like B3LYP combined with basis sets such as cc-pVQZ and a solvation model, can accurately predict reactivity. mdpi.com For the thiolactate anion, DFT would be crucial in mapping the electron density distribution, identifying the most nucleophilic and electrophilic sites, and understanding how the sodium cation influences the electronic properties of the thiolactate moiety. For instance, DFT calculations can elucidate the nature of the sulfur-hydrogen bond in the parent thiolactic acid and the charge distribution in the resulting thiolate anion upon deprotonation. Recent research has focused on improving DFT by addressing flaws like self-interaction error, which can lead to more accurate modeling of transition metals and their interactions with ligands like thiolactate. pitt.edu

A hypothetical DFT study on sodium thiolactate would likely focus on the following:

Optimized Geometry: Determining the most stable three-dimensional arrangement of the atoms.

Charge Distribution: Analyzing the partial charges on each atom to understand the polar nature of the molecule.

Frontier Molecular Orbitals: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Computational spectroscopy, a branch of computational chemistry, predicts the spectroscopic properties of molecules, which can then be compared with experimental data for validation. rsc.orgmdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated from the vibrational frequencies calculated using methods like DFT. mdpi.com For this compound, these calculations would predict the characteristic vibrational modes, such as the S-H stretch (in the parent acid), C=O stretch of the carboxylate, and C-S stretch. Comparing calculated spectra with experimental ones helps in confirming the molecular structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. mdpi.com These predictions are valuable for interpreting experimental NMR spectra and assigning signals to specific nuclei within the this compound molecule.

Predicted Spectroscopic Data for Thiolactic Acid (as a proxy for Thiolactate):

Spectroscopic Parameter Predicted Value Range Notes
IR: ν(S-H) ~2550 cm⁻¹ This peak would be absent in the this compound salt.
IR: ν(C=O) ~1700-1730 cm⁻¹ (acid), ~1550-1610 cm⁻¹ (carboxylate) The shift to lower wavenumber indicates the formation of the carboxylate anion.
¹H NMR: δ(SH) 1.5-2.0 ppm This proton is absent in the thiolate form.
¹³C NMR: δ(C=O) 170-180 ppm The chemical shift of the carbonyl carbon is sensitive to its chemical environment.

| ¹³C NMR: δ(C-S) | 30-40 ppm | The chemical shift of the carbon attached to the sulfur atom. |

This table is generated based on typical values for similar functional groups and is for illustrative purposes.

Molecular Dynamics Simulations of Thiolactate Systems

Molecular dynamics (MD) is a computer simulation technique used to analyze the physical movements of atoms and molecules over time. wikipedia.org MD simulations provide a dynamic view of molecular systems, offering insights into conformational changes, solvation effects, and interactions with other molecules. wikipedia.orgmdpi.com

For this compound, an MD simulation could model its behavior in an aqueous solution. This would involve placing the this compound molecule in a box of water molecules and calculating the forces between all atoms using a force field. wikipedia.orgmdpi.com The simulation would then track the trajectory of each atom over a set period.

Key insights from MD simulations of a thiolactate system could include:

Solvation Structure: How water molecules arrange themselves around the sodium cation and the thiolactate anion.

Ion Pairing: The dynamics of the interaction between the sodium ion and the carboxylate and thiolate groups of the anion.

Conformational Dynamics: The flexibility of the thiolactate molecule and the rotational barriers around its single bonds.

Recent advancements in MD simulations include the use of machine learning force fields (MLFFs), which can achieve accuracy close to quantum mechanical methods but with significantly lower computational cost. wikipedia.org

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. wustl.edu This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For thiolactate, computational studies can explore its reactivity in various chemical transformations. For example, in the formation of disulfide bonds, a key reaction for thiols, quantum chemical calculations can model the reaction pathway. pnas.org This could involve the reaction of two thiolactate molecules or the reaction of thiolactate with an oxidizing agent. The calculations would determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur, by locating the transition state structure.

A study on the reactivity of pyruvate (B1213749) with H₂S under simulated hydrothermal vent conditions showed that thiolactate can be formed and subsequently converted to thiolactate disulfide through multiple pathways. pnas.org The involvement of thiyl radicals and the nucleophilic attack of thiolactate on a persulfide intermediate were identified as plausible routes. pnas.org Such analyses are crucial for understanding the role of thiolactate in prebiotic chemistry and in industrial processes.

Prediction of Coordination Geometries and Bonding Properties

Thiolactate is an excellent ligand for metal ions, as it possesses both a soft donor atom (sulfur) and a hard donor atom (oxygen). Computational methods can predict how thiolactate will coordinate to different metal centers. numberanalytics.comlibretexts.org

DFT calculations can be used to optimize the geometry of metal-thiolactate complexes. mdpi.com These calculations can predict:

Coordination Number: The number of donor atoms attached to the central metal ion. libretexts.org

Coordination Geometry: The three-dimensional arrangement of the ligands around the metal (e.g., tetrahedral, square planar, octahedral). numberanalytics.comlibretexts.org

Bonding Properties: The nature and strength of the metal-sulfur and metal-oxygen bonds. Analysis of the molecular orbitals can reveal the extent of covalent and electrostatic character in these bonds.

For instance, calculations could compare the stability of a bidentate coordination (where both the sulfur and an oxygen atom from the carboxylate group bind to the metal) with a monodentate coordination (where only the sulfur or an oxygen atom binds). Such studies are vital in fields like bioinorganic chemistry and materials science. mdpi.com

In silico Design of Novel Thiolactate-based Materials

The predictive power of computational chemistry allows for the in silico (computer-based) design of new materials with desired properties. By modifying the structure of the thiolactate molecule or by combining it with different metal ions or organic moieties, researchers can computationally screen for new materials with specific applications.

Potential areas for the in silico design of thiolactate-based materials include:

Nanoparticles: Thiolactate can be used as a capping agent to stabilize metal nanoparticles. Computational studies can help in understanding the binding of thiolactate to the nanoparticle surface and how this affects the nanoparticle's stability and electronic properties. nih.gov

Polymers: Thiolated polymers have applications in drug delivery and biomaterials. nih.gov Computational modeling can be used to predict the properties of polymers incorporating thiolactate, such as their gelling behavior and their ability to form disulfide cross-links. nih.gov

Metal-Organic Frameworks (MOFs): Thiolactate could serve as a linker in the design of new MOFs. Computational screening can predict the topology and porosity of these hypothetical MOFs, guiding synthetic efforts towards materials with potential applications in gas storage or catalysis.

Advanced Analytical Methodologies for Thiolactate Quantification and Speciation in Non Biological/environmental Matrices

Chromatographic Techniques

Chromatographic techniques are central to the analysis of sodium thiolactate, providing the necessary separation of the thiolactate anion from interfering matrix components prior to detection and quantification. The choice of technique is often dictated by the analyte's properties, the sample matrix, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. thermofisher.com However, due to the low volatility and high polarity of thiolactic acid, direct analysis by GC is challenging. colostate.edu The presence of active hydrogen atoms in the carboxyl and thiol functional groups leads to poor chromatographic performance, characterized by broad, asymmetrical peaks. colostate.edu To overcome these limitations, derivatization is an essential prerequisite for GC-MS analysis.

This process involves chemically modifying the analyte to increase its volatility and thermal stability. gcms.cz Common derivatization strategies for compounds containing carboxyl and thiol groups include:

Silylation: This is a widely used technique where active hydrogens are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.czyoutube.com Reagents such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are effective for this purpose, converting the carboxylic acid and thiol into their respective TMS ester and TMS thioether. youtube.com This derivatization significantly reduces polarity and the potential for hydrogen bonding, leading to improved peak shape and detection. gcms.cz

Alkylation/Esterification: This approach converts the carboxylic acid group into an ester (e.g., a methyl ester), which is more volatile. colostate.edugcms.cz This can be achieved using various reagents, though some, like diazomethane, are highly toxic. colostate.edu For the thiol group, alkylation can also be performed to form a more stable and volatile thioether.

A two-step derivatization process is often employed for multifunctional molecules. For instance, methoximation can be used first to stabilize keto-groups and reduce the number of tautomeric isomers, followed by silylation to derivatize the carboxyl and thiol groups. youtube.com After derivatization, the sample is introduced into the GC, where the derivatized thiolactate is separated from other components on a capillary column before being detected by the mass spectrometer. The mass spectrometer provides high selectivity and can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. thermofisher.com

ParameterDescriptionTypical Values/Conditions
Derivatization Reagent Chemical used to increase analyte volatility.N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), Pentafluorobenzyl bromide (PFBBr)
Reaction Conditions Temperature and time required for complete derivatization.30-90 minutes at 37-100°C
GC Column Stationary phase used for separation.Non-polar or semi-polar columns (e.g., DB-5ms)
Ionization Mode Method of ionization in the MS source.Electron Ionization (EI), Negative Chemical Ionization (NCI)
Detection Mode MS data acquisition method.Full Scan, Selected Ion Monitoring (SIM), Selected Reaction Monitoring (SRM) for MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of polar, non-volatile, and thermally labile compounds like thiolactate, often without the need for derivatization. youtube.commdpi.com This technique is widely applied in the analysis of cosmetic formulations and biological samples for compounds with similar functional groups. mdpi.comnih.govmdpi.com

In a typical LC-MS method for thiolactate, separation is achieved using reversed-phase high-performance liquid chromatography (HPLC). nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to ensure the analyte is in a consistent protonated state for good peak shape and retention. nih.govresearchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this type of compound, as it is a soft ionization method that typically keeps the molecule intact. nih.govresearchgate.net Analysis is often performed in negative ion mode, detecting the deprotonated thiolactate molecule [M-H]⁻. For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) can be employed. nih.gov

A published HPLC method for the determination of aliphatic thiols, including thiolactic acid in cosmetic formulations, utilized pre-column derivatization with ethacrynic acid. nih.gov This reaction forms a thiol adduct that can be detected by UV absorption at 273 nm. nih.gov Such a derivatization strategy can also be adapted for LC-MS to improve chromatographic retention and ionization efficiency if necessary.

ParameterDescriptionTypical Values/Conditions
LC Column Stationary phase for reversed-phase separation.C18 (e.g., Zorbax SB-C18)
Mobile Phase Solvents used to elute the analyte.Acetonitrile/Water or Methanol/Water, often with 0.1% Formic Acid
Flow Rate Rate at which the mobile phase passes through the column.0.2 - 1.0 mL/min
Ionization Source Technique used to ionize the analyte.Electrospray Ionization (ESI)
Polarity Ion detection mode.Negative Ion Mode
Detection Mode MS data acquisition method.Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) for MS/MS
Limit of Quantification (LOQ) Lowest concentration quantifiable with acceptable precision.As low as 0.01 ng/mL has been reported for other thiols. nih.gov

Ion Chromatography

Ion Chromatography (IC) is a powerful technique specifically designed for the separation and quantification of ionic species. metrohm.com It is an ideal method for the direct analysis of the thiolactate anion in aqueous environmental or industrial samples. metrohm.comnih.gov The technique utilizes an ion-exchange resin as the stationary phase to separate ions based on their charge and affinity for the resin. lcms.cz

For the analysis of the thiolactate anion, an anion-exchange column is used. nih.gov The mobile phase, or eluent, is an aqueous buffer solution (e.g., sodium hydroxide (B78521) or sodium carbonate/bicarbonate) that competes with the analyte anions for the active sites on the resin, thereby eluting them from the column. nih.gov After separation, the most common method of detection is suppressed conductivity. metrohm.comnih.gov In this approach, a suppressor device chemically reduces the conductivity of the eluent while enhancing the signal from the analyte ions, leading to high sensitivity and a stable baseline.

IC has been successfully applied to the determination of related compounds, such as thioglycolic acid in cosmetics and thiocyanate (B1210189) in industrial wastewater. nih.govuw.edu.pl For thioglycolic acid, a method using a high-capacity anion exchange column with a sodium hydroxide/methanol eluent achieved a detection limit of 2.3 mg/kg. nih.gov These applications demonstrate the suitability of IC for the robust and accurate quantification of thiolactate in various non-biological matrices.

ParameterDescriptionTypical Values/Conditions
Column Type Stationary phase for anion separation.High-capacity anion exchange (e.g., IonPac AS11-HC) nih.gov
Eluent Mobile phase used for elution.25 mmol/L Sodium Hydroxide (NaOH) nih.gov
Flow Rate Rate at which the eluent passes through the column.0.8 - 1.0 mL/min lcms.cznih.gov
Detection Method for quantifying the separated ions.Suppressed Conductivity metrohm.comnih.gov
Sample Preparation Pre-treatment of the sample before injection.Dilution, Filtration, Extraction with an organic solvent to remove interferences nih.gov
Linear Range The concentration range over which the method is accurate.Wide linear range is typically achieved. nih.gov

Spectroscopic Techniques (beyond basic characterization)

While chromatographic methods quantify the thiolactate anion, spectroscopic techniques are primarily employed for elemental analysis, which in the context of this compound, involves the quantification of the sodium counter-ion. These methods are highly sensitive and specific for elemental determination.

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a well-established and robust technique for determining the concentration of specific metal elements in a sample. merckmillipore.com For this compound, AAS is used to quantify the sodium content. The method is based on the principle that atoms in a ground state will absorb light at a specific wavelength when excited. scite.ai

In flame AAS, a solution of the sample is aspirated into a flame (typically air-acetylene), which atomizes the sample. nemi.gov A light beam from a sodium hollow-cathode lamp, emitting at the characteristic wavelength for sodium (589.0 nm), is passed through the flame. The sodium atoms in the flame absorb some of this light, and the amount of absorption is directly proportional to the concentration of sodium in the sample.

Interference from the ionization of sodium atoms in the hot flame can be an issue, but it is effectively controlled by adding a spectral buffer or ionization suppressant, such as a cesium chloride solution, to both the samples and calibration standards. The method can be applied to a wide range of sample types, including water and brines, after appropriate sample preparation, which may involve mineralization or dry ashing. nemi.gov

ParameterDescriptionTypical Values/Conditions
Technique Specific AAS method used.Flame Atomic Absorption Spectroscopy
Wavelength Characteristic wavelength for sodium analysis.589.0 nm
Light Source Lamp that emits the specific wavelength.Sodium hollow-cathode lamp
Flame Type Gases used to create the atomizing flame.Air-acetylene nemi.gov
Interference Control Reagent added to prevent ionization.Cesium Chloride (CsCl) solution
Analytical Range Typical concentration range for direct measurement.0.10 to 80 mg/L (samples can be diluted) nemi.gov
Sample Preparation Pre-treatment of solid or complex samples.Dry ashing, dissolution in acid merckmillipore.com

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is another powerful and sensitive technique for elemental analysis. youtube.com It can be used to determine the sodium content of this compound with very low detection limits and high sample throughput. youtube.comspectroscopyonline.com

In ICP-OES, the sample solution is introduced into a high-temperature argon plasma (around 6,000-10,000 K). usgs.gov This extreme temperature desolvates, atomizes, and excites the atoms of the elements present in the sample, causing them to emit light at their characteristic wavelengths. The emitted light is collected and separated by a spectrometer, and the intensity of the light at the specific wavelength for sodium is measured to determine its concentration. eusalt.com

ICP-OES offers several advantages, including the ability to measure multiple elements simultaneously and a wide linear dynamic range. youtube.comspectroscopyonline.com It is well-suited for analyzing samples with complex or high-salt matrices, although sample dilution may be necessary. eusalt.com Sample preparation is similar to that for AAS, often involving acid digestion to break down the sample matrix and solubilize the elements. The use of an internal standard, such as yttrium or scandium, can improve the accuracy and precision of the results. eusalt.com

ParameterDescriptionTypical Values/Conditions
Plasma Source High-temperature source for atomization and excitation.Inductively Coupled Argon Plasma
Wavelengths Emission lines monitored for Sodium (Na).Multiple wavelengths can be used for confirmation.
Sample Introduction System for introducing the sample into the plasma.Nebulizer and spray chamber
Internal Standard Element added to correct for matrix effects and drift.Scandium (Sc), Yttrium (Y) eusalt.com
Sample Preparation Pre-treatment to bring the sample into a suitable form.Dissolution in dilute nitric acid, dry ashing eusalt.com
Matrix The technique is robust for various sample types.Aqueous solutions, industrial effluents, digested solids usgs.gov

Laser-Induced Breakdown Spectroscopy (LIBS)

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid chemical analysis technology that utilizes a high-energy focused laser pulse to ablate a minute amount of material from a sample's surface, generating a high-temperature plasma. mdpi.com As the plasma cools, the excited atoms and ions within it decay to lower energy states, emitting light at characteristic wavelengths for each element. mdpi.com Spectrometers collect this light, and the resulting atomic emission spectrum provides a qualitative and quantitative elemental fingerprint of the sample. mdpi.com

For the analysis of this compound, LIBS offers the distinct advantage of being able to simultaneously detect its constituent elements, primarily sodium (Na) and sulfur (S), without extensive sample preparation. The technique is versatile, capable of analyzing samples in solid, liquid, or gaseous forms.

The detection of sulfur using LIBS can be challenging due to the location of its most intense emission lines. laser-applications.eu The strongest sulfur lines are found in the vacuum ultraviolet (VUV) spectral region, which is strongly absorbed by ambient air, often necessitating the use of a vacuum or an inert gas atmosphere like helium to achieve high sensitivity. laser-applications.eursc.org Alternatively, sulfur can be detected in the near-infrared (NIR) region, which is more amenable to analysis in ambient conditions, though typically with lower sensitivity suitable for higher concentrations. laser-applications.euresearchgate.net Research has also demonstrated the use of weaker visible lines for sulfur quantification in specific matrices. flash-photonics.com In contrast, sodium is one of the most readily detectable elements by LIBS, exhibiting very strong and well-characterized emission lines in the visible spectrum. researchgate.net

Quantitative analysis is achieved by correlating the emission intensity of an elemental line with its concentration in the sample. This requires the development of calibration curves from matrix-matched standards. rsc.org Advanced techniques such as double-pulse LIBS (DP-LIBS), where a second laser pulse re-excites the plasma, can enhance the emission signal, leading to improved limits of detection and analytical accuracy for challenging elements like sulfur. rsc.org

ElementSpectral RegionKey Emission Wavelengths (nm)Analytical Considerations
Sulfur (S) VUV180.7, 182.0, 182.6High intensity; requires vacuum or inert gas purge. mdpi.comlaser-applications.eu
NIR921.3, 922.8, 923.8Suitable for ambient air; best for higher concentrations. laser-applications.euresearchgate.net
Visible545.3Lower intensity; has been used for steel analysis. flash-photonics.com
Sodium (Na) Visible589.0, 589.6 (D-lines)Very high intensity; easily detected in ambient air. researchgate.net

UV-Vis Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used quantitative technique based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. truman.eduyoutube.com

Direct quantification of this compound is generally not feasible as the thiolactate molecule lacks a significant chromophore, meaning it does not absorb light strongly in the standard UV-Vis wavelength range of 200–800 nm. To overcome this, an indirect method involving a chromogenic reagent is employed. truman.edu This process involves reacting the thiolactate with a specific reagent to produce a new, colored compound whose concentration can be readily measured.

A common and effective strategy for quantifying thiols is the use of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). In this reaction, the thiol group of thiolactate displaces the TNB moiety in DTNB, producing a mixed disulfide and one molecule of the 2-nitro-5-thiobenzoate (TNB²⁻) anion. This TNB²⁻ product has a distinct yellow color and exhibits a strong absorbance maximum at a wavelength of approximately 412 nm, which can be easily quantified.

For accurate quantification, a calibration curve is prepared by reacting a series of standard solutions of known this compound concentrations with the chromogenic reagent under controlled conditions (e.g., pH, temperature, reaction time). The absorbance of each standard is measured, and a plot of absorbance versus concentration is generated. researchgate.net The concentration of thiolactate in an unknown sample can then be determined by measuring its absorbance after the reaction and using the calibration curve to find the corresponding concentration. youtube.com

Standard Concentration (µM)Absorbance at 412 nm (a.u.)
100.135
250.338
500.675
751.012
1001.350

Electrochemical Methods

Electrochemical methods are a class of analytical techniques that probe the properties of an analyte by measuring potential (volts) and/or current (amps) in an electrochemical cell. scholaris.ca These methods are highly sensitive, selective, and well-suited for the analysis of electroactive species. The thiol group in this compound is electrochemically active, as it can be oxidized at an electrode surface, making it an ideal candidate for electrochemical detection. mdpi.com

Commonly used techniques for quantification include differential pulse voltammetry (DPV) and square wave voltammetry (SWV), which offer high sensitivity and reduced background interference compared to classical methods like cyclic voltammetry (CV). mdpi.com In these techniques, a potential waveform is applied to a working electrode, and the resulting current response, which is proportional to the concentration of the analyte, is measured.

The performance of the electrochemical measurement is highly dependent on the working electrode material. Noble metals like gold and platinum, as well as various forms of carbon (e.g., glassy carbon, screen-printed carbon), are frequently used. To enhance sensitivity, selectivity, and resistance to fouling, the electrode surface is often modified with catalysts or nanomaterials such as graphene or metal nanoparticles. mdpi.comnih.gov

Electrocatalytic Response Studies

The direct oxidation of thiols on bare electrode surfaces can often be slow and require a high overpotential (the potential beyond the thermodynamic requirement to drive the reaction). Electrocatalysis aims to overcome this limitation by using a modified electrode surface to accelerate the reaction rate, increase the current signal, and/or lower the required oxidation potential. rsc.org

Studies on the electrocatalytic response of this compound would involve comparing its electrochemical behavior at a bare, unmodified electrode with its behavior at an electrode modified with a catalytic material. The modifier can be a variety of substances, including conductive polymers, metal oxides, or metal nanoparticles. rsc.org The thiol group has a strong affinity for noble metal surfaces, making materials like gold and silver nanoparticles excellent candidates for catalyzing its oxidation.

An effective electrocatalytic response is characterized by a significant increase in the peak oxidation current and a shift of the peak potential to a less positive value. This indicates that the electron transfer process is more efficient and requires less energy. These enhancements lead directly to improved analytical sensitivity and a lower limit of detection for thiolactate quantification.

Electrode TypePeak Oxidation Potential (V vs. Ag/AgCl)Peak Oxidation Current (µA)
Bare Glassy Carbon Electrode +0.6515.2
Gold Nanoparticle-Modified GCE +0.4048.5

Development of Novel Sensor Technologies for Thiolactate Detection

The development of novel sensors for thiolactate detection is driven by the need for rapid, portable, low-cost, and user-friendly analytical tools for on-site or real-time monitoring. nih.gov These modern sensors often integrate advanced materials and microfabrication techniques to achieve high levels of performance and functionality. nih.gov

Electrochemical sensors are a particularly promising platform for thiolactate detection. nih.gov A sensor could be built using disposable screen-printed electrodes (SPEs), which are inexpensive and suitable for mass production. nih.gov To achieve high selectivity and sensitivity, the working electrode of the SPE can be modified with a specific recognition element. One approach is to use molecularly imprinted polymers (MIPs), which are custom-made polymers with binding sites designed to specifically recognize the thiolactate molecule. mdpi.com Another advanced approach involves creating a nanocomposite film, for example, by combining the high surface area and conductivity of graphene with the catalytic properties of platinum or gold nanoparticles to facilitate thiolactate oxidation. mdpi.com

Optical sensors represent another viable technology. These could be developed based on the colorimetric reaction with Ellman's reagent, but instead of performing the reaction in a cuvette, the reagent would be immobilized on a solid substrate like a polymer film or paper strip. medrxiv.org Exposure to a sample containing thiolactate would induce a color change on the strip, which could be read by eye for a semi-quantitative result or measured precisely with a portable reader or smartphone camera for full quantification.

The development and validation of these novel sensors focus on key performance indicators such as the limit of detection (LOD), selectivity against common interferents, response time, long-term stability, and reproducibility. mdpi.com

Sensor TypeTransduction PrincipleRecognition ElementKey Advantages
Electrochemical Sensor Amperometry/VoltammetryMolecularly Imprinted Polymer (MIP)High selectivity, reusability. mdpi.com
Electrochemical Sensor Amperometry/VoltammetryGraphene/Gold Nanoparticle CompositeHigh sensitivity, rapid response. mdpi.com
Optical Sensor ColorimetryImmobilized Ellman's ReagentLow cost, simple operation, visual readout. medrxiv.org
Mass-Based Sensor (QCM) Piezoelectric (Frequency Change)Thiol-Reactive Surface ChemistryHigh sensitivity, real-time binding analysis. mdpi.com

Applications in Materials Science and Catalysis

Sodium Thiolactate as a Monomer or Precursor in Polymer Chemistry

The dual functionality of the thiolactate structure makes it a valuable building block in polymer chemistry. It can be incorporated into polymer chains to introduce specific properties, such as degradability and functionality for further chemical modification.

"Thiol-ene" click chemistry is a highly efficient and versatile reaction used for polymer synthesis and material functionalization. This reaction involves the radical-initiated addition of a thiol group (R-SH) across a carbon-carbon double bond (an "ene"). It is known for its high yields, tolerance to various functional groups, and mild reaction conditions. nih.gov

In the field of advanced materials, thiol-ene chemistry is employed for the post-synthetic modification of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures, and introducing new functional groups can tailor their properties for specific applications. For instance, vinyl-functionalized COFs can be prepared and subsequently modified by reacting them with various thiol-containing compounds. nih.gov This strategy allows for the introduction of new linkages (C-S-C) and functional groups that are otherwise difficult to produce directly. nih.gov

While direct use of this compound in COF synthesis via thiol-ene reactions is not yet widely documented, its structure is well-suited for such applications. A molecule like thiolactic acid could theoretically be used to functionalize a vinyl-containing COF. The thiol group would participate in the click reaction, covalently linking the molecule to the framework, while the carboxylic acid group would remain as a functional site within the COF's pores. This could be used to alter properties like hydrophilicity or to create sites for metal ion chelation. nih.govjiangnan.edu.cn Research has demonstrated the successful use of this post-synthetic modification strategy to create chiral COFs for chromatographic separation and to functionalize COFs for the removal of heavy metals from water. jiangnan.edu.cnrsc.org

Table 1: Examples of Thiol-Ene Click Reactions in COF Modification

Precursor COFThiol Compound UsedApplication of Modified COFReference
Vinyl-functionalized COF (TpDvPa)1,2-ethanedithiolPreconcentration of trace heavy metals sigmaaldrich.com
Vinyl-functionalized COF (TzDva)Chiral sulfur derivativesChiral gas chromatography jiangnan.edu.cnrsc.org
Vinylene-linked COFsVarious thiol compoundsTuning photophysical properties, hydrophilicity, and proton conductivity nih.gov

This compound's parent acid, thiolactic acid, is a key precursor for producing poly(thiolactic acid) (PTLA) and other thiolactate-containing polymers. These polythioesters are sulfur analogs of the well-known biodegradable polymer, polylactic acid (PLA), and are of interest for their potential as sustainable and chemically recyclable materials. rsc.orgacs.org

One major route to these polymers is through the ring-opening polymerization (ROP) of thiolactide, the cyclic dimer of thiolactic acid. nih.govresearchgate.net Thiolactide can be synthesized via the direct condensation of thiolactic acid, often with the aid of a Brønsted acid catalyst. rsc.org The subsequent ROP of thiolactide, which can be initiated by a combination of a thiol and an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), yields poly(thiolactic acid). researchgate.net This method is favored over direct polycondensation as it allows for the formation of polymers with higher molecular weights under milder conditions. nih.gov

Researchers have successfully synthesized polythioesters from thiolactic acid-derived monomers with molecular weights reaching up to 56.0 kg mol⁻¹. rsc.org These polymers exhibit interesting thermal properties and, importantly, show potential for chemical recycling back to their monomer units, which is a significant advantage for creating a circular materials economy. acs.org

Table 2: Research Findings on Thiolactate-Containing Polymer Synthesis

MonomerPolymerization MethodKey FindingsReference
Thiolactide (from Thiolactic Acid)Ring-Opening Polymerization (ROP)Achieved high molecular weight poly(thiolactic acid) (up to 56.0 kg mol⁻¹). rsc.org rsc.org
rac-ThiolactideROP using Thiol/DBUFirst report of ROP of thiolactide; polymerization reached equilibrium with ~50% conversion in bulk. researchgate.net
Substituted 6-membered thiolactonesROPExpanded the scope of polythioesters to include polymers with various side chains. nih.gov

Role in Nanomaterial Synthesis

This compound, or more commonly its parent acid, can act as a sulfur source and a capping agent in the synthesis of metal sulfide (B99878) nanoparticles. Capping agents are crucial in nanoparticle synthesis as they bind to the surface of the growing nanocrystal, controlling its size and shape and preventing aggregation. scirp.orgresearchgate.net

The thiol group (-SH) in thiolactic acid can coordinate strongly to the surface of metal ions, while the carboxylic acid group (-COOH) enhances solubility and stability in various solvents. In a typical synthesis, a metal salt precursor is reacted with thiolactic acid in a suitable solvent under controlled temperature conditions. The thiolactic acid serves a dual role: it provides the sulfur required to form the metal sulfide lattice and simultaneously caps (B75204) the nanoparticle surface. atamanchemicals.com

This approach has been successfully demonstrated using the structurally similar thioglycolic acid (TGA) for the synthesis of various metal sulfide nanostructures, including CdS and ZnS:Mn. scirp.orgcore.ac.uk In these processes, TGA acts as both the sulfiding reagent and a stabilizing agent. core.ac.uk The use of such mercaptocarboxylic acids offers an environmentally benign, simple, and practical route to well-crystallized nanoparticles with controlled morphology. sigmaaldrich.comcore.ac.uk By analogy, this compound provides a water-soluble, readily available source of thiolate ions, making it a suitable candidate for aqueous-based syntheses of metal sulfide nanoparticles.

Thiolactate-based Catalytic Systems

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. catalysis.blog The performance of a homogeneous catalyst is highly dependent on the ligands coordinated to the metal center, which influence its electronic and steric properties. catalysis.blog Thiolate ligands, derived from compounds like thiolactic acid, can be used to synthesize transition metal complexes for various catalytic applications. nih.gov

Research has shown that thiolactate can act as a bidentate ligand, coordinating to a metal center through both its sulfur and oxygen atoms. Gold(III) complexes containing thiolactate ligands have been synthesized and characterized. rsc.orgresearchgate.net For example, a series of 2-phenylpyridine (B120327) gold(III) complexes with various thiolate ligands, including thiolactate, were prepared. rsc.org In these square-planar complexes, the soft sulfur donor and the carbanion from the ppy ligand were found to be cis to each other. rsc.org

The use of thiolates as ligands is a broad strategy in catalysis. For instance, thiols can act as "transient cooperative ligands," where they reversibly coordinate to a metal center and actively participate in bond activation, enhancing catalytic activity in reactions like hydrogenation. nih.gov While specific catalytic applications of this compound complexes are still an emerging area of research, the established coordination chemistry of thiolates with transition metals like gold, palladium, and others suggests significant potential. rsc.orgunifiedpatents.com The ability of the thiolactate ligand to form stable complexes makes it a promising component for designing new homogeneous catalysts.

Heterogeneous Catalysis (e.g., grafting complexes onto supports)

The field of heterogeneous catalysis often seeks to combine the high selectivity and activity of homogeneous molecular catalysts with the practical advantages of a solid-phase catalyst, such as ease of separation and reusability. A prominent strategy to achieve this is the immobilization or "grafting" of well-defined metal complexes onto the surface of an inert solid support. rsc.orgbaranlab.orgnih.gov This approach creates a bridge between homogeneous and heterogeneous systems, aiming to anchor the catalytically active metal center while maintaining its reactive properties. utdallas.edu

The process of grafting involves the chemical reaction between a molecular metal complex and the surface of a support material. frontiersin.org Common supports include amorphous materials like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), chosen for their high surface area and thermal stability. rsc.orgfrontiersin.org The surface of these materials possesses functional groups, such as hydroxyl (-OH) groups on silica, that can serve as anchoring points for the metal complex. frontiersin.org The primary challenges in this field are to ensure the stability of the grafted complex, prevent the metal from leaching back into the solution, and maintain catalytic activity. uzh.ch

While direct research on grafting this compound itself is not prominent, its derivative, thiolactic acid, serves as a ligand for creating metal complexes that are candidates for such applications. For instance, a ligand known as bis-(1,4-sodium thiolactate)butane can be synthesized from the disodium (B8443419) salt of thiolactic acid. This ligand readily reacts with gold precursors, such as H[AuCl₄], to form stable mono- and dinuclear gold(III) complexes. These thiolactate-based gold complexes, while initially studied in homogeneous solutions, exemplify the type of organometallic compounds that can be targeted for immobilization.

The general methodology for immobilizing such a complex would involve reacting it with a prepared solid support. The thiol or carboxylate groups of the thiolactate ligand could potentially serve as the points of attachment to the support surface. Gold complexes, in particular, have been successfully grafted onto supports using various techniques, including the reaction of gold-phosphine complexes with surface hydroxyl groups. frontiersin.org The affinity of gold for sulfur makes thiol-containing ligands like thiolactate a strong candidate for creating robustly anchored catalysts.

Table 1: Principles of Grafting Metal Complexes for Heterogeneous Catalysis

Principle Description Relevance to Thiolactate Complexes
Objective To immobilize a soluble, active molecular catalyst onto a solid, insoluble support. A homogeneous gold-thiolactate complex could be made heterogeneous to simplify catalyst recovery and reuse.
Supports Typically high-surface-area inorganic oxides (e.g., SiO₂, Al₂O₃) or polymers. rsc.orgbaranlab.org Silica, with its surface silanol (B1196071) groups, is a standard support for anchoring metal complexes. frontiersin.org
Anchoring Covalent or non-covalent bonding between the molecular complex and the support surface. uzh.chrsc.org The thiol or carboxylate functionalities of the thiolactate ligand could form bonds with the support.
Advantages Combines high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. utdallas.edu Facilitates practical application in flow reactors and continuous processing.
Challenges Potential for catalyst deactivation or leaching of the metal from the support. uzh.ch The strong gold-sulfur bond in a thiolactate complex could enhance stability and reduce leaching.

Enzymatic Reactions (Mechanism-focused, in vitro studies without human health implications)

In the context of biochemistry, small molecules can interact with enzymes in various ways, influencing their catalytic activity. This compound, containing a reactive thiol (-SH) group, has the chemical potential to participate in enzymatic reactions through several mechanisms, studied in vitro to understand fundamental biochemical processes. These studies focus on the molecular interactions and kinetics, separate from any physiological or therapeutic outcome. databiotech.co.ilmhmedical.com

One potential mechanism of interaction is the role of thiol compounds as reducing agents. Many enzymes contain disulfide bonds (S-S) that are crucial for maintaining their three-dimensional structure and, consequently, their catalytic function. In in-vitro studies, a thiol compound like this compound can reduce these disulfide bonds to form two separate thiol groups. This can lead to conformational changes in the enzyme, which may result in the modulation of its activity, providing a mechanism-based tool for studying protein structure-function relationships.

Another area of investigation in biocatalysis involves the interaction of small molecules with the enzyme's active site. innovationnewsnetwork.com For metalloenzymes, which incorporate a metal ion (e.g., zinc, iron, copper) as a cofactor, a molecule like this compound could potentially interact with the metal center. The sulfur atom could act as a ligand, coordinating to the metal and altering its electronic properties. This interaction could either inhibit or, in some cases, modify the enzyme's catalytic cycle, offering insights into the enzyme's mechanism. nih.gov

The quantitative study of these interactions falls under the domain of enzyme kinetics. databiotech.co.il In a hypothetical in-vitro system, the effect of this compound on an enzyme's activity would be analyzed by measuring the reaction rate at varying substrate and inhibitor/activator concentrations. From this data, key parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) can be determined to elucidate the precise mechanism of interaction (e.g., competitive, non-competitive, or uncompetitive inhibition/activation). mhmedical.comnih.gov While these are established principles in enzymology, specific, non-therapeutic in-vitro studies detailing the kinetic parameters for this compound's interaction with specific enzymes are not widely documented in scientific literature.

Table 2: Potential In-Vitro Enzymatic Interaction Mechanisms of Thiol Compounds

Interaction Mechanism Description Relevant Functional Group
Redox Regulation Reduction of enzyme disulfide bonds, leading to conformational and activity changes. Thiol (-SH)
Metalloenzyme Interaction Coordination to the metal cofactor in an enzyme's active site, modulating catalytic activity. Thiol (-SH)
Nucleophilic Catalysis The thiolate anion (S⁻) can act as a nucleophile in certain enzyme-catalyzed reactions. Thiol (-SH)

Environmental Chemistry and Fate of Thiolactate

Degradation Pathways in Environmental Systems

The environmental persistence of sodium thiolactate is expected to be low due to multiple degradation pathways that can break down the thiolactate molecule. In aqueous environments and soils, both abiotic and biotic processes are anticipated to contribute to its transformation and eventual mineralization.

Upon introduction into an aquatic environment, this compound dissociates into the sodium cation (Na⁺) and the thiolactate anion (CH₃CH(SH)COO⁻). The subsequent fate of the compound is primarily determined by the reactivity of the thiolactate anion, which is susceptible to several degradation mechanisms.

Abiotic Degradation:

Oxidation: The thiol group (-SH) in thiolactate is readily susceptible to oxidation. In the presence of oxygen in water, a primary abiotic degradation pathway is the oxidation of two thiolactate molecules to form a disulfide, 2,2'-dithiodilactic acid. This process is analogous to the oxidation of thioglycolic acid to dithiodiglycolate, which is a rapid process in water. oecd.org

Photolysis: Photochemical transformation represents another significant abiotic degradation pathway. In the presence of naturally occurring photosensitizers like humic substances in water, thiolactic acid can undergo sensitized photolysis. ichem.mdichem.mdidsi.md Studies on the closely related thioglycolic acid have shown that it can be degraded through the generation of reactive oxygen species, with an estimated half-life of 10 to 14 days depending on environmental conditions. ichem.mdichem.mdidsi.md

Biotic Degradation:

Microbial activity is a key factor in the degradation of organic compounds in soil and water. Thiolactate is expected to be readily biodegradable. oecd.org Microorganisms can utilize the organic structure of thiolactate as a source of carbon and energy, leading to its breakdown. The degradation likely proceeds through enzymatic pathways that target the thiol and carboxyl functional groups. This can involve initial hydrolysis and subsequent metabolism of the resulting smaller molecules. d-nb.info The ultimate biodegradation products are expected to be simple inorganic compounds such as carbon dioxide, water, and sulfate. Material safety data for the related compound, sodium thioglycolate, indicates that its degradation products are less toxic than the parent compound. vu.nl

The following table summarizes the likely degradation pathways for this compound based on data from analogous compounds.

Degradation PathwayTypeEnvironmental CompartmentKey Processes & ProductsAnalogous Compound Data
Oxidation AbioticWater, Moist SoilOxidation of the thiol group to form a disulfide (2,2'-dithiodilactic acid).Thioglycolic acid rapidly oxidizes to dithiodiglycolate in water. oecd.org
Photolysis AbioticSurface WatersSensitized photolysis in the presence of humic substances, generating reactive oxygen species.Thioglycolic acid has a half-life of 10-14 days via this pathway. ichem.mdichem.mdidsi.md
Biodegradation BioticSoil, WaterMicrobial utilization for carbon and sulfur, leading to mineralization.Salts of thioglycolic acid are considered readily biodegradable. oecd.org

Bioremediation Potential of Thiolactate

The thiol group in thiolactate gives it the ability to form stable complexes with heavy metal ions. This property suggests a potential application in the bioremediation of heavy metal-contaminated soils and water, specifically through a process of immobilization.

Binding to Heavy Metals:

Thiol-containing compounds are known to be effective chelating agents for heavy metals. kjmr.com.pk The sulfur atom in the thiol group has a high affinity for soft metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺), forming strong covalent bonds. This process, known as chelation, can transform free, bioavailable, and toxic metal ions in the soil or water into more stable, less mobile, and less toxic metal-thiolactate complexes. nih.govniscpr.res.in

When this compound is introduced into a contaminated system, the thiolactate anion can bind with dissolved heavy metal ions. The formation of these complexes reduces the concentration of free metal ions, thereby decreasing their bioavailability to plants and other organisms. This immobilization is a key principle in using soil amendments to remediate metal-contaminated sites. mdpi.comnih.govresearchgate.net

The potential for thiolactate to act as a bioremediation agent is summarized in the table below.

Target ContaminantMechanismPotential OutcomeSupporting Principles
Heavy Metals (e.g., Pb²⁺, Cd²⁺, Hg²⁺) Chelation/ComplexationImmobilization of metals in soil and water, reducing their bioavailability and toxicity.The thiol group has a high affinity for heavy metals, forming stable complexes. kjmr.com.pknih.govniscpr.res.in
Heavy Metals (e.g., Pb²⁺, Cd²⁺, Hg²⁺) PrecipitationFormation of insoluble metal-thiolactate precipitates, removing metals from the aqueous phase.A common mechanism for metal removal by thiol-containing agents.

It is important to note that the application of such amendments in the environment would require careful consideration of factors such as soil pH, the concentration of the chelating agent, and the specific heavy metals present to ensure effective and safe remediation.

Future Research Directions

The field of sodium thiolactate and its parent compound, thiolactic acid, is poised for significant advancement. While it has established uses in cosmetics and as a chemical intermediate, its unique thiol and carboxyl functionalities present numerous opportunities for innovation. ontosight.ai Future research is moving towards creating sophisticated molecular designs, employing advanced analytical methods for real-time observation, and leveraging computational power to accelerate discovery. These efforts aim to unlock the full potential of thiolactates in materials science, medicine, and beyond.

Q & A

Q. How can systematic reviews address gaps in this compound’s applications in peptide synthesis?

  • Strategy : Apply Arksey & O’Malley’s scoping framework (): map literature by application (e.g., native chemical ligation vs. macrocyclization), identify understudied areas (e.g., stereoselectivity), and prioritize primary studies with high methodological rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.